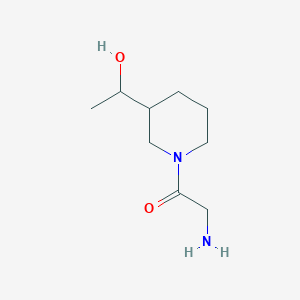

2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one

Übersicht

Beschreibung

“2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol. It is used as an organic synthesis intermediate and pharmaceutical intermediate, primarily in laboratory research and chemical pharmaceutical production processes .

Synthesis Analysis

Piperidines, such as “2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis

The molecular structure of “2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one” consists of nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(3-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one” include a melting point of 67-70 °C and a density of 0.899 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Rearrangement of Beta-amino Alcohols via Aziridiniums

The rearrangement of beta-amino alcohols, which involves an aziridinium intermediate, plays a crucial role in synthetic organic chemistry. This process is vital for the synthesis of various amines, demonstrating the importance of beta-amino alcohols in chemical transformations (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

Nucleophilic Aromatic Substitution of the Nitro-group

Piperidine's reaction with nitroaromatic compounds, leading to the formation of substituted piperidines, showcases the utility of piperidine derivatives in synthesizing compounds with potential biological activities. This process exemplifies the significance of nucleophilic aromatic substitution reactions in developing new chemical entities (Pietra & Vitali, 1972).

Dipeptidyl Peptidase IV Inhibitors

Piperidine derivatives have been identified as potent dipeptidyl peptidase IV (DPP IV) inhibitors, which are crucial for the treatment of type 2 diabetes mellitus. This application highlights the therapeutic potential of piperidine-based compounds in addressing significant health issues (Mendieta, Tarragó, & Giralt, 2011).

Dopamine D2 Receptor Ligands

Piperidine moieties are integral to the structure of high-affinity ligands for the dopamine D2 receptor, which are used in treating neuropsychiatric disorders. The design and synthesis of such ligands demonstrate the critical role of piperidine derivatives in medicinal chemistry (Jůza et al., 2022).

Antineoplastic Agents

Piperidone derivatives have shown promise as antineoplastic agents, indicating the potential of piperidine-based compounds in cancer therapy. Their ability to induce apoptosis and modulate drug resistance highlights the diverse therapeutic applications of these compounds (Hossain et al., 2020).

Zukünftige Richtungen

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will likely continue to be a significant area of research in the future.

Eigenschaften

IUPAC Name |

2-amino-1-[3-(1-hydroxyethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(12)8-3-2-4-11(6-8)9(13)5-10/h7-8,12H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOQQWDJOXJVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

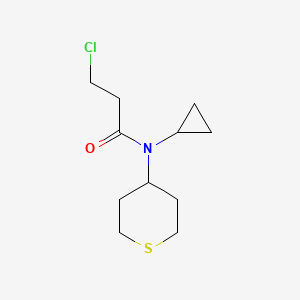

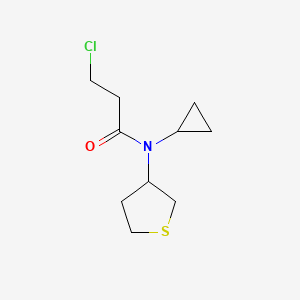

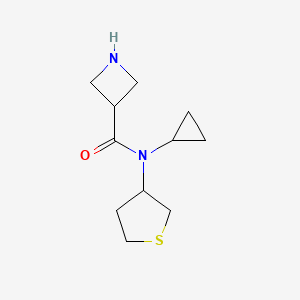

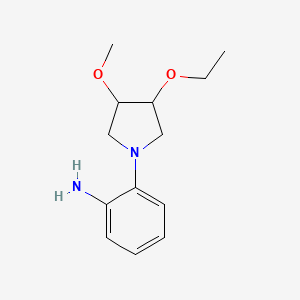

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

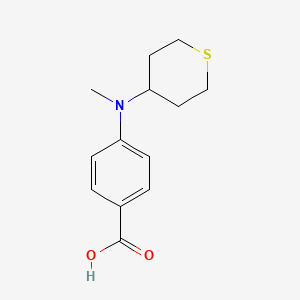

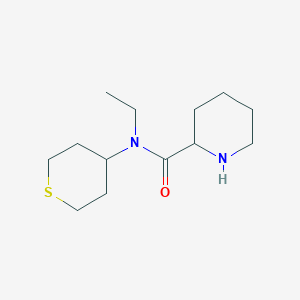

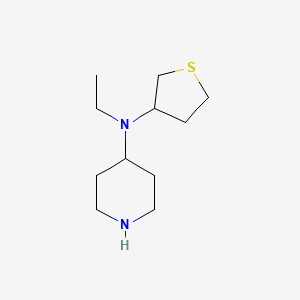

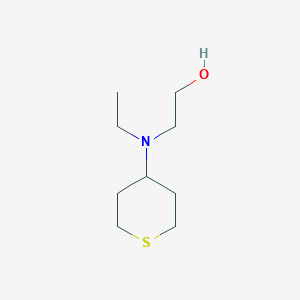

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)

![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)

![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)